molecular formula C11H11ClO4 B1607428 2-Chloro-6-ethoxy-4-formylphenyl acetate CAS No. 634168-17-5

2-Chloro-6-ethoxy-4-formylphenyl acetate

Cat. No. B1607428
CAS RN: 634168-17-5
M. Wt: 242.65 g/mol
InChI Key: JPTWDAWHCXCPHK-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl acetate is a chemical compound with the CAS Number: 634168-17-5. It has a molecular weight of 242.66 and a molecular formula of C11H11ClO4 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-ethoxy-4-formylphenyl acetate can be represented by the InChI Code: 1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Environmental Impact and Metabolism Studies

Research into chloroacetamide herbicides, including compounds structurally related to 2-Chloro-6-ethoxy-4-formylphenyl acetate, has focused on their metabolism within human and rat liver microsomes. Studies reveal complex metabolic activation pathways potentially linked to carcinogenicity, involving metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. These pathways suggest how such compounds are bioactivated through a series of metabolic steps, leading to DNA-reactive products (Coleman et al., 2000).

Crystal Structure Analysis

The detailed crystal structure analyses of related phenyl acetate compounds provide insights into their molecular configurations and interactions. For instance, studies on the crystal structures of various phenyl acetate complexes with metals like zinc and cadmium have been conducted to understand their molecular geometries and bonding mechanisms (O'reilly et al., 1987).

Herbicide Environmental Presence

Investigations into the environmental presence of chloroacetamide herbicides, closely related to 2-Chloro-6-ethoxy-4-formylphenyl acetate, have documented their distribution in various components of the hydrologic system. Studies in the midwestern United States, for instance, have found these herbicides in rain, stream water, and groundwater, highlighting their widespread use and potential environmental impact (Kolpin et al., 1996).

Antimicrobial Properties

Research into derivatives of phenyl acetate compounds explores their potential antimicrobial properties. Synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of related compounds have shown significant in vitro antimicrobial activities against several microbial strains, suggesting potential applications in developing new antimicrobial agents (Noolvi et al., 2016).

Soil Interaction and Agricultural Implications

The interaction of chloroacetamide herbicides with soil, particularly concerning their adsorption, mobility, and efficacy, has been studied extensively. Such research is crucial for understanding the environmental behavior of these compounds and their impact on agricultural practices. For example, the effect of wheat straw and irrigation on the soil reception and activity of related herbicides has been documented, offering insights into best agricultural practices to minimize environmental impact while maximizing herbicidal efficacy (Banks & Robinson, 1986).

properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTWDAWHCXCPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351919
Record name 2-chloro-6-ethoxy-4-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-ethoxy-4-formylphenyl acetate

CAS RN

634168-17-5
Record name 2-chloro-6-ethoxy-4-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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